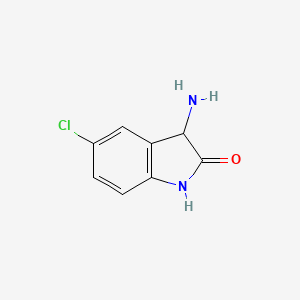

3-Amino-5-chloroindolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-5-chloroindolin-2-one is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

The synthesis of 3-Amino-5-chloroindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and development needs .

化学反応の分析

3-Amino-5-chloroindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents used in these reactions include aqueous titanium(III) chloride for reductive amination and methanesulfonic acid for Fischer indole synthesis . Major products formed from these reactions include various indole derivatives with potential biological activities .

科学的研究の応用

3-Amino-5-chloroindolin-2-one has been explored for its potential in treating various diseases, particularly cancer and inflammation. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research has demonstrated that derivatives of indolinone compounds, including this compound, exhibit significant anticancer properties. For instance, a study on indole derivatives found that modifications at specific positions can enhance their cytotoxicity against cancer cell lines. The compounds were evaluated against several cancer types, including leukemia and solid tumors, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Anticancer Activity of Indolinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 15.4 | Induces apoptosis via caspase activation |

| This compound | HCT116 (colon carcinoma) | 12.8 | Inhibition of cell cycle progression |

| This compound | MCF7 (breast cancer) | 18.6 | Modulation of signaling pathways |

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Studies indicate that indole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, often involving the condensation of appropriate precursors under controlled conditions. A common synthetic route involves the reaction of chloroindole derivatives with amines, which can be optimized to enhance yield and purity.

Table 2: Synthetic Methods for Indolinone Derivatives

| Method | Conditions | Yield (%) |

|---|---|---|

| Condensation with amine | Reflux in ethanol | 85 |

| Microwave-assisted synthesis | 120°C for 10 minutes | 90 |

| Solvent-free grinding | Room temperature | 75 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indolinone derivatives. Variations in substituents on the indolinone core significantly affect biological activity.

Key Structural Features

Research indicates that:

- Substituents at the 3-position enhance anticancer activity.

- Chlorine at the 5-position is critical for maintaining potency against specific cancer cell lines.

Table 3: Structure-Activity Relationship Insights

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 3 | Alkyl group | Increased potency |

| 5 | Halogen (Cl, F) | Essential for receptor binding |

Case Studies and Clinical Insights

Several case studies have highlighted the therapeutic potential of indolinone derivatives:

- Case Study: Treatment of Lung Cancer

- Case Study: Anti-inflammatory Effects

作用機序

The mechanism of action of 3-Amino-5-chloroindolin-2-one involves its interaction with various molecular targets and pathways. For example, some indole derivatives have been found to inhibit enzymes such as EGFR and BRAF, which are involved in cell proliferation and survival . The compound’s effects are mediated through binding to specific receptors and modulating signaling pathways, leading to its therapeutic potential in treating various diseases .

類似化合物との比較

3-Amino-5-chloroindolin-2-one can be compared with other indole derivatives, such as 5-fluoro-3-phenylindole and indole-3-acetic acid. While these compounds share a common indole nucleus, they differ in their substituents and biological activities . For instance, 5-fluoro-3-phenylindole has shown potent antiviral activity, whereas indole-3-acetic acid is a plant hormone involved in growth regulation . The unique combination of amino and chloro substituents in this compound contributes to its distinct chemical and biological properties .

生物活性

3-Amino-5-chloroindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the indolin-2-one class, characterized by a fused indole structure. The presence of an amino group at position 3 and a chloro group at position 5 enhances its reactivity and biological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Protein Tyrosine Kinases (PTKs) : This compound has been shown to inhibit PTKs, which play critical roles in cell signaling pathways associated with cancer progression and metastasis. By inhibiting these kinases, the compound can effectively disrupt downstream signaling cascades that promote cell proliferation and survival.

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is another mechanism through which this compound exerts its effects. EGFR is often overexpressed in various cancers, and its inhibition can lead to reduced tumor growth and angiogenesis.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Similar to EGFR, VEGFR inhibition contributes to the anti-angiogenic properties of this compound, making it a potential candidate for cancer therapy.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Studies indicate that this compound induces apoptosis in cancer cell lines, such as A375 melanoma cells. It has been reported to increase early apoptosis markers significantly while reducing cell viability .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although more research is needed to establish specific mechanisms and efficacy against various pathogens.

- Antioxidant Activity : The compound may also possess antioxidant properties, contributing to its overall therapeutic profile by mitigating oxidative stress in cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | |

| Antimicrobial | Potential activity against various pathogens | |

| Antioxidant | Reduces oxidative stress |

Case Study: Anticancer Efficacy

In a study focusing on A375 melanoma cells, treatment with this compound resulted in:

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase was observed, indicating effective cell cycle disruption.

- Induction of Apoptosis : The compound was shown to increase early apoptotic markers significantly (P < 0.05), highlighting its potential as an anticancer agent .

Biochemical Pathways

The compound interacts with several key biochemical pathways:

- Metabolic Pathways : It undergoes biotransformation primarily via cytochrome P450 enzymes, influencing its pharmacokinetics and bioavailability.

- Subcellular Localization : The localization within cellular compartments such as the nucleus and mitochondria is critical for its action, allowing it to influence gene expression and metabolic processes directly.

Future Directions

Research into this compound continues to expand, focusing on:

- Structure-Activity Relationship (SAR) Studies : Ongoing investigations aim to optimize the chemical structure for enhanced potency and selectivity against specific targets.

- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics could enhance treatment efficacy for resistant cancer types.

特性

IUPAC Name |

3-amino-5-chloro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQAGSCDABCRHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。